methyl 4-chloro-3-oxo-4H-pyridazine-6-carboxylate
Description
Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
methyl 4-chloro-3-oxo-4H-pyridazine-6-carboxylate |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2-3H,1H3 |
InChI Key |
ZMQCUGDJQCMMIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(C(=O)N=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the reaction of 3,6-dichloropyridazine with methanol in the presence of a base, such as sodium methoxide, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .
Scientific Research Applications
Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs, particularly for its anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
